molecular formula C7H8N2O2 B13994099 5-hydroxy-4,5-dimethyl-2-oxo-1H-pyrrole-3-carbonitrile CAS No. 29810-81-9

5-hydroxy-4,5-dimethyl-2-oxo-1H-pyrrole-3-carbonitrile

Cat. No.: B13994099
CAS No.: 29810-81-9
M. Wt: 152.15 g/mol
InChI Key: SLXPAVKRBGVJJA-UHFFFAOYSA-N
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Description

5-hydroxy-4,5-dimethyl-2-oxo-1H-pyrrole-3-carbonitrile is a heterocyclic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-4,5-dimethyl-2-oxo-1H-pyrrole-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. For example, the reaction of 4,5-dimethyl-2-oxo-1H-pyrrole-3-carbonitrile with a hydroxylating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-4,5-dimethyl-2-oxo-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-hydroxy-4,5-dimethyl-2-oxo-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-4,5-dimethyl-2-oxo-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-5-methyl-2-oxo-1H-pyrrole-3-carbonitrile
  • 5-hydroxy-4-methyl-2-oxo-1H-pyrrole-3-carbonitrile
  • 5-hydroxy-4,5-dimethyl-2-oxo-1H-pyrrole-3-carboxamide

Uniqueness

5-hydroxy-4,5-dimethyl-2-oxo-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and nitrile groups provides versatility in chemical modifications and potential interactions with biological targets .

Properties

CAS No.

29810-81-9

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

5-hydroxy-4,5-dimethyl-2-oxo-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C7H8N2O2/c1-4-5(3-8)6(10)9-7(4,2)11/h11H,1-2H3,(H,9,10)

InChI Key

SLXPAVKRBGVJJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC1(C)O)C#N

Origin of Product

United States

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